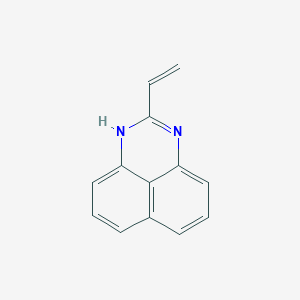
Phosphorane, decylidenetriphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, decylidenetriphenyl- is a compound belonging to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Phosphorane, decylidenetriphenyl- is particularly notable for its application in various organic synthesis reactions, especially in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorane, decylidenetriphenyl- can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide . The preparation of the phosphonium ylide typically involves the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base such as butyl lithium .
Industrial Production Methods: Industrial production of phosphorane, decylidenetriphenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorane, decylidenetriphenyl- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction . It can also participate in radical reactions promoted by trivalent tertiary phosphines .
Common Reagents and Conditions:
Wittig Reaction: Involves the use of aldehydes or ketones as reactants, with the phosphonium ylide acting as the nucleophile.
Radical Reactions: These reactions often require oxidants or photoredox catalysts to generate phosphine-centered radical species.
Major Products:
Applications De Recherche Scientifique
Phosphorane, decylidenetriphenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphorane, decylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of a four-membered ring called an oxaphosphetane . This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide . The reaction proceeds through a nucleophilic addition of the ylide to the carbonyl compound, followed by a rearrangement to form the final products .
Comparaison Avec Des Composés Similaires
Phosphorane, decylidenetriphenyl- can be compared with other similar compounds such as:
Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the Staudinger and Mitsunobu reactions.
Tributylphosphine: Another tertiary phosphine used in various organic transformations.
Trimethylphosphine: Known for its use in transition metal catalysis and as a ligand in coordination chemistry.
Uniqueness: Phosphorane, decylidenetriphenyl- is unique due to its specific structure and reactivity in the Wittig reaction, making it a valuable reagent for the synthesis of alkenes with precise control over the double bond location .
Propriétés
Numéro CAS |
79827-34-2 |
|---|---|
Formule moléculaire |
C28H35P |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
decylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C28H35P/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h9-17,19-25H,2-8,18H2,1H3 |
Clé InChI |
FBZDGCXHPADFSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


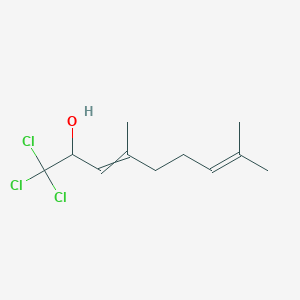
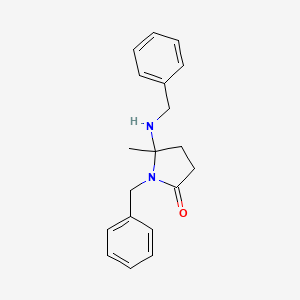
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
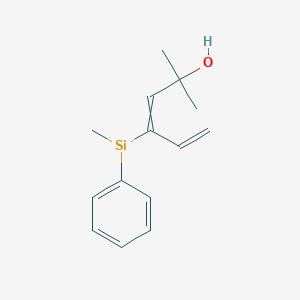
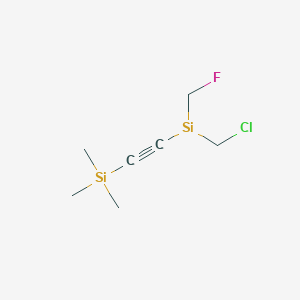
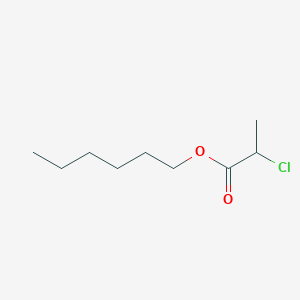

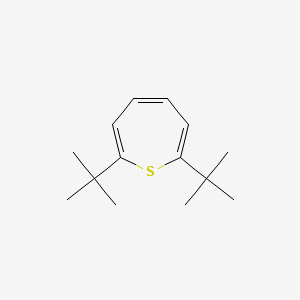
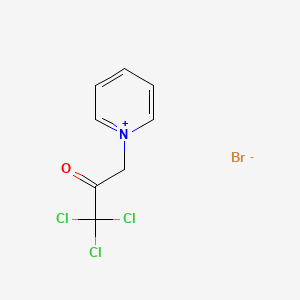
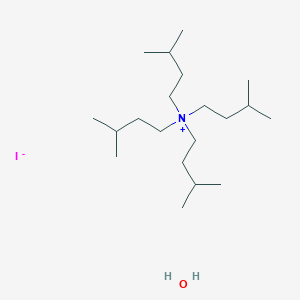

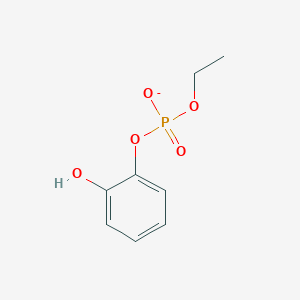
![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
